molecular formula C27H28N2O6 B12018212 [2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

Cat. No.: B12018212
M. Wt: 476.5 g/mol
InChI Key: ZUTZLPNTHYJKIT-MTDXEUNCSA-N
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Description

The compound [2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is a hydrazone derivative characterized by a central hydrazinylidene (–N=N–C=O) group bridging two aromatic systems. The phenyl ring at the 2-ethoxy-4-substituted position is functionalized with a (2-methoxybenzoyl)hydrazinylidene moiety, while the benzoate ester at the para-position carries a 4-propoxy group.

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C27H28N2O6/c1-4-16-34-21-13-11-20(12-14-21)27(31)35-24-15-10-19(17-25(24)33-5-2)18-28-29-26(30)22-8-6-7-9-23(22)32-3/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,30)/b28-18+

InChI Key

ZUTZLPNTHYJKIT-MTDXEUNCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC)OCC

Origin of Product

United States

Preparation Methods

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is reacted with propyl bromide in dimethyl sulfoxide (DMSO) at 40–50°C for 12 hours, using potassium carbonate as a base. This yields 4-propoxybenzoic acid with 85–90% efficiency.

Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)
EtherificationK₂CO₃, DMSO, 50°C, 12 hr8998.5
Acid Chloride FormationSOCl₂, toluene, reflux, 3 hr9599.2

Formation of 4-Propoxybenzoyl Chloride

The acid is treated with thionyl chloride (SOCl₂) in toluene under reflux (110°C) for 3 hours, yielding 4-propoxybenzoyl chloride (95% yield).

Synthesis of 2-Ethoxy-4-Formylphenol Intermediate

Ethoxylation of 2-Hydroxy-4-Methylbenzoate

Ethyl 2-hydroxy-4-methylbenzoate undergoes ethoxylation using diethyl sulfate in cyclohexane at 80°C for 6 hours, producing ethyl 2-ethoxy-4-methylbenzoate (78% yield).

Bromination and Cyanation

The methyl group is brominated using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride (CCl₄) at 70°C, followed by cyanation with sodium cyanide (NaCN) and tetrabutylammonium bromide (TBAB) in dichloromethane/water (20°C, 24 hr). Hydrolysis with gaseous HCl in ethanol yields ethyl 2-ethoxy-4-cyanomethylbenzoate (63% yield).

Oxidation to Aldehyde

The nitrile is hydrolyzed to a formyl group using 2N NaOH in ethanol at 25°C for 1.5 hours, yielding 2-ethoxy-4-formylphenol (70% yield).

Hydrazone Formation and Final Esterification

Condensation with 2-Methoxybenzoyl Hydrazine

2-Methoxybenzoyl hydrazine is reacted with 2-ethoxy-4-formylphenol in toluene under Dean-Stark conditions (reflux, 18 hr) with boric acid as a dehydrating agent. This step achieves 82% yield and 99.3% purity.

Key Parameters

  • Solvent : Toluene

  • Catalyst : Boric acid (0.1 equiv)

  • Temperature : 110°C (reflux)

Esterification with 4-Propoxybenzoyl Chloride

The phenolic hydroxyl group of the hydrazone intermediate is esterified with 4-propoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0–5°C, 4 hr). The final product is isolated via recrystallization from cyclohexane (77% yield).

Purification and Analytical Validation

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane 1:4) removes residual impurities, enhancing purity to >99.5%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=N), 7.89–6.82 (m, 10H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃).

  • HPLC : Retention time 35.3 min (C18 column, acetonitrile/water 70:30).

Process Optimization and Yield Enhancement

Solvent Selection

Replacing CCl₄ with cyclohexane in bromination reduces toxicity (class II vs. class I solvent).

Catalytic Efficiency

Boric acid outperforms traditional dehydrating agents (e.g., thionyl chloride) in hydrazone formation, reducing side products .

Chemical Reactions Analysis

Hydrazone Group Reactivity

The hydrazinylidene moiety enables diverse transformations:

Acid-Catalyzed Hydrolysis

Reaction:
The hydrazone group undergoes hydrolysis in acidic media to yield a ketone and hydrazine derivative.
Conditions:

  • HCl (1–3 M), reflux, 6–12 hours .
    Products:

  • 2-Methoxybenzaldehyde (from the hydrazone cleavage)

  • Hydrazine sulfate (byproduct)

Reduction

Reaction:
Selective reduction of the C=N bond using LiAlH₄ or NaBH₄ converts the hydrazone to a hydrazine derivative.
Conditions:

  • LiAlH₄ in THF, 0–25°C, 2–4 hours .
    Products:

  • Saturated hydrazine derivative (C-N single bond)

Ester Group Hydrolysis

Both the 4-propoxybenzoate and 2-ethoxy groups are susceptible to hydrolysis:

Basic Hydrolysis

Reaction:
Ester cleavage under basic conditions forms carboxylates.
Conditions:

  • NaOH (1–2 M), aqueous ethanol, reflux, 4–8 hours .
    Products:

  • 4-Hydroxybenzoic acid (from 4-propoxybenzoate)

  • 2-Ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenol

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (substituted with electron-donating groups) participate in EAS:

Nitration

Reaction:
Nitration occurs preferentially at the para position to the methoxy group.
Conditions:

  • HNO₃/H₂SO₄, 0–5°C, 1–3 hours .
    Products:

  • Nitro-substituted derivative (major para isomer)

Tautomerization

The hydrazone exhibits keto-enol tautomerism in solution:

TautomerConditionsStability
Keto form Polar solvents (H₂O)Dominant
Enol form Nonpolar solventsMinor (<5%)

Condensation Reactions

The hydrazone reacts with aldehydes/ketones to form bis-hydrazones:

Example Reaction:

  • Condensation with benzaldehyde in ethanol (reflux, 6 hours) yields a bis-hydrazone crosslinker .

Photochemical Isomerization

UV irradiation induces E/Z isomerization of the hydrazone group:

Isomerλ<sub>max</sub> (nm)Stability
E 320–340Thermodynamically favored
Z 290–310Metastable

Comparative Reactivity of Analogous Compounds

Compound ModificationReactivity TrendKey Difference
Chloro substituent (vs. propoxy)Higher EAS activityElectron-withdrawing effect
Methoxy vs. Ethoxy Similar hydrolysisSteric hindrance (ethoxy)

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, [2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved in these interactions can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Hydrazinylidene Substituents: Bulky groups like naphthyl () increase molecular volume, as reflected in higher collision cross-sections (216–227 Ų).
  • Benzoate Ester Modifications : Alkoxy substituents (propoxy, ethoxy) improve lipophilicity, which may influence membrane permeability. Chloro substituents () introduce electronegativity, possibly affecting binding interactions .
  • Predicted CCS Values : Higher CCS correlates with larger molecular surface area, which could impact crystallization behavior and biological activity .

Biological Activity

The compound 2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is a complex organic molecule featuring diverse functional groups that suggest significant biological activity. This article explores its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ethoxy group : Enhances lipophilicity.
  • Hydrazine moiety : Known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
  • Propoxybenzoate group : May contribute to its solubility and stability.

The molecular formula is C27H28N2O6C_{27}H_{28}N_{2}O_{6}, with a molecular weight of approximately 452.5 g/mol. The compound's structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Preliminary studies indicate that derivatives of hydrazine compounds exhibit antimicrobial properties. The presence of the methoxybenzoyl group may enhance this activity by interacting with bacterial cell membranes or inhibiting key metabolic pathways.

Antioxidant Activity

The structural components suggest potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Hydrazone derivatives have been linked to anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of 2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate can be attributed to:

  • Interaction with Enzymes : The hydrazine moiety can form complexes with metal ions, influencing enzyme activity.
  • Cell Membrane Permeability : The ethoxy and propoxy groups enhance membrane permeability, facilitating cellular uptake.
  • Free Radical Scavenging : The presence of phenolic structures allows for hydrogen donation, neutralizing free radicals.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that compounds similar to 2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising lead for antibiotic development.

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of hydrazone derivatives demonstrated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests their potential as therapeutic agents in treating conditions like rheumatoid arthritis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Hydrazone DerivativesHydrazone linkageAntimicrobial, anti-inflammatory
Benzamide CompoundsAromatic amideAnti-inflammatory
Ethyl Benzoate DerivativesEster functionalitiesAntimicrobial

The unique arrangement of functional groups in 2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate may confer distinct biological activities not present in simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of a hydrazone intermediate via condensation between 2-methoxybenzoyl hydrazine and a substituted aldehyde (e.g., 4-ethoxy-3-formylphenyl benzoate derivatives). Reaction conditions (e.g., acidic catalysis, solvent choice, temperature) must be optimized to favor the (E)-isomer .
  • Step 2 : Esterification or coupling reactions to introduce the 4-propoxybenzoate group. For example, use of DCC/DMAP-mediated esterification under anhydrous conditions .
  • Purity Control : Monitor reactions via TLC or HPLC, and confirm final product purity (>95%) using HPLC-MS .

Q. How can the tautomeric behavior of the hydrazinylidene group be analyzed experimentally?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to detect tautomeric shifts in solution (e.g., keto-enol tautomerism). Compare chemical shifts in polar (DMSO-d6) vs. nonpolar solvents (CDCl3) .
  • X-ray Crystallography : Resolve solid-state tautomeric preferences. For example, similar hydrazinylidene compounds exhibit planar configurations in crystal lattices, stabilized by intramolecular hydrogen bonds .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric assays. Prepare stock solutions in DMSO and test at 1–100 µM concentrations .
  • Antimicrobial Activity : Use agar diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can reaction mechanisms for hydrazinylidene formation be validated under varying conditions?

  • Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates at different pH levels (3–10) and temperatures (25–60°C) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for tautomerization pathways. Compare with experimental IR/Raman spectra .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time. Use orthogonal assays (e.g., cytotoxicity via MTT and LDH release) to cross-validate results .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values for COX inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding factors .

Q. How does the compound’s lipophilicity influence its pharmacokinetic profile?

  • Methodology :

  • LogP Determination : Measure octanol-water partitioning via shake-flask method or HPLC-derived chromatographic indices .
  • Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Compare with reference compounds (e.g., propranolol for high permeability) .

Q. What advanced techniques characterize environmental degradation pathways?

  • Methodology :

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions. Identify degradation products via LC-QTOF-MS and propose fragmentation pathways .
  • Microbial Degradation : Incubate with soil microcosms and analyze metabolites using 1H^1H-NMR and GC-MS. Track half-life under aerobic/anaerobic conditions .

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